1-(2-Amino-4-(methylthio)phenyl)-1-bromopropan-2-one
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Overview
Description
1-(2-Amino-4-(methylthio)phenyl)-1-bromopropan-2-one is an organic compound that features a bromine atom, an amino group, and a methylthio group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-4-(methylthio)phenyl)-1-bromopropan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(2-Amino-4-(methylthio)phenyl)propan-2-one using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-4-(methylthio)phenyl)-1-bromopropan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction Reactions: The carbonyl group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of 1-(2-Amino-4-(methylthio)phenyl)-1-azidopropan-2-one.
Oxidation: Formation of 1-(2-Amino-4-(methylsulfinyl)phenyl)-1-bromopropan-2-one.
Reduction: Formation of 1-(2-Amino-4-(methylthio)phenyl)-1-bromopropan-2-ol.
Scientific Research Applications
1-(2-Amino-4-(methylthio)phenyl)-1-bromopropan-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-(methylthio)phenyl)-1-bromopropan-2-one involves its interaction with biological targets such as enzymes and receptors. The bromine atom and amino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The methylthio group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes .
Comparison with Similar Compounds
Similar Compounds
1-(2-Amino-4-(methylthio)phenyl)-1-chloropropan-2-one: Similar structure but with a chlorine atom instead of bromine.
1-(2-Amino-4-(methylthio)phenyl)-1-iodopropan-2-one: Similar structure but with an iodine atom instead of bromine.
Uniqueness
1-(2-Amino-4-(methylthio)phenyl)-1-bromopropan-2-one is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that are not possible with chlorine or iodine analogs. The bromine atom also influences the compound’s reactivity and biological activity .
Properties
Molecular Formula |
C10H12BrNOS |
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Molecular Weight |
274.18 g/mol |
IUPAC Name |
1-(2-amino-4-methylsulfanylphenyl)-1-bromopropan-2-one |
InChI |
InChI=1S/C10H12BrNOS/c1-6(13)10(11)8-4-3-7(14-2)5-9(8)12/h3-5,10H,12H2,1-2H3 |
InChI Key |
WPGNWZHTOVWVNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)SC)N)Br |
Origin of Product |
United States |
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